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molecular formula C12H10N2O3 B8380632 6-Methoxy-5-nitro-3,4-dihydronaphthalene-1-carbonitrile

6-Methoxy-5-nitro-3,4-dihydronaphthalene-1-carbonitrile

Cat. No. B8380632
M. Wt: 230.22 g/mol
InChI Key: CYFRVVTZHGEQND-UHFFFAOYSA-N
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Patent
US05610174

Procedure details

A solution of 6-methoxy-5-nitro-1-trimethylsilyloxy-l,2,3,4-tetrahydronaphthalene-1-carbonitrile (1.3 g, 4.0 mmol) and AcCl (1.0 ml) in 20 ml AcOH was stirred for 2 h at 80°-100° C. The resulting reaction mixture was concentrated in vacuo to yield the desired product as a colorless oil (0.86 g, 4.0 mmol, 96% for two steps), which was subjected to the following step without any further purification. 1H NMR (300 MHz, CDCl3):δ 2.48 (dt, 2H, J=2.3, 6.7 Hz), 2.78 (t, 2H, J=8.9 Hz ), 3.89 (s, 3H), 6.82 (t, 1H, J=2.3 Hz), 6.92 (d, 1H, J=8.9 Hz), 7.53 (d, 1H, J=8.9 Hz).
Name
6-methoxy-5-nitro-1-trimethylsilyloxy-l,2,3,4-tetrahydronaphthalene-1-carbonitrile
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:20]([O-:22])=[O:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](O[Si](C)(C)C)([C:13]#[N:14])[CH2:8][CH2:7][CH2:6]2.C(Cl)(C)=O>CC(O)=O>[CH3:1][O:2][C:3]1[C:4]([N+:20]([O-:22])=[O:21])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH2:7][CH2:6]2

Inputs

Step One
Name
6-methoxy-5-nitro-1-trimethylsilyloxy-l,2,3,4-tetrahydronaphthalene-1-carbonitrile
Quantity
1.3 g
Type
reactant
Smiles
COC=1C(=C2CCCC(C2=CC1)(C#N)O[Si](C)(C)C)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C2CCC=C(C2=CC1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 0.86 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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